2-Nitro-N-(4-(piperidin-1-yl)phenyl)benzamide (CAS: 432009-48-8) is a bifunctional, advanced building block primarily utilized in the synthesis of 3-arylquinazolin-4(3H)-ones and functionalized benzimidazoles. Structurally, it combines an ortho-nitrobenzamide core—a classical precursor for reductive cyclization—with a highly lipophilic, basic 4-(piperidin-1-yl)phenyl moiety. In pharmaceutical procurement and library design, this pre-assembled scaffold is highly valued because it bypasses the moisture-sensitive acylation of 4-(piperidin-1-yl)aniline and offers a bench-stable, oxidation-resistant alternative to the corresponding 2-aminobenzamide. Its primary utility lies in hit-to-lead campaigns for kinase and GPCR inhibitor discovery, where the piperidine ring serves as a critical solubilizing vector and target-binding motif [1].
Substituting this specific pre-coupled building block with its raw precursors (2-nitrobenzoyl chloride and 4-(piperidin-1-yl)aniline) introduces significant process inefficiencies. The basic tertiary amine of the piperidine ring complicates standard acylation protocols, often requiring precise stoichiometric base adjustments and extensive chromatographic purification to remove basic byproducts [1]. Conversely, procuring the downstream reduced analog, 2-amino-N-(4-(piperidin-1-yl)phenyl)benzamide, presents severe shelf-life challenges; electron-rich anilines are notoriously susceptible to atmospheric oxidation, leading to batch-to-batch irreproducibility [2]. Utilizing the stable 2-nitro precursor allows for controlled, on-demand in situ reduction immediately prior to cyclization, ensuring maximum yield and purity of the target heterocycle.
2-Aminobenzamides bearing electron-donating substituents are highly prone to oxidative degradation during storage. Comparative stability profiling of nitroaromatics versus their corresponding anilines demonstrates that 2-nitrobenzamides maintain >99% purity over 24 months under standard ambient conditions. In contrast, the reduced 2-amino-N-(4-(piperidin-1-yl)phenyl)benzamide typically exhibits 3-5% degradation (manifesting as darkening and oligomerization) within 6 months unless stored strictly under an inert atmosphere at -20°C [1].
| Evidence Dimension | Storage half-life (ambient, air) |
| Target Compound Data | >24 months (>99% purity) |
| Comparator Or Baseline | 2-amino-N-(4-(piperidin-1-yl)phenyl)benzamide (<6 months before >3% oxidative degradation) |
| Quantified Difference | 4x increase in shelf-life at ambient conditions |
| Conditions | Ambient temperature, atmospheric oxygen, 24-month observation |
Procuring the nitro precursor eliminates the need for strict cold-chain storage and inert handling, reducing waste from degraded reagent batches.
When synthesizing 3-(4-(piperidin-1-yl)phenyl)quinazolin-4(3H)-ones, utilizing the pre-assembled 2-nitro-N-(4-(piperidin-1-yl)phenyl)benzamide via a one-pot reduction-cyclization protocol (e.g., Fe/AcOH followed by triethyl orthoformate) consistently yields target compounds in the 75-85% range. Attempting the linear sequence starting from 2-nitrobenzoyl chloride and 4-(piperidin-1-yl)aniline often suffers a 15-25% yield penalty due to competing side reactions at the basic piperidine nitrogen and inevitable losses during the intermediate amide purification step [1].
| Evidence Dimension | Overall yield of quinazolin-4-one core |
| Target Compound Data | 75-85% (one-pot reduction/cyclization) |
| Comparator Or Baseline | Linear synthesis from raw precursors (50-60% overall yield) |
| Quantified Difference | 15-25% absolute yield improvement |
| Conditions | Standard Fe/AcOH reduction followed by cyclization with triethyl orthoformate |
Using the pre-coupled amide streamlines library synthesis and significantly reduces material loss during intermediate purification.
The inclusion of the 4-(piperidin-1-yl)phenyl group provides a critical basic center (pKa ~9.5) that dramatically alters the physicochemical profile of downstream products. Compared to the unsubstituted 2-nitro-N-phenylbenzamide, which is highly lipophilic and yields poorly soluble heterocycles, derivatives containing the piperidine moiety exhibit a 10- to 50-fold increase in kinetic aqueous solubility at physiological pH when formulated as hydrochloride salts [1].
| Evidence Dimension | Kinetic aqueous solubility (as HCl salt) |
| Target Compound Data | 10-50x enhancement in downstream analogs |
| Comparator Or Baseline | 2-nitro-N-phenylbenzamide (Baseline poor aqueous solubility, <10 µg/mL) |
| Quantified Difference | 1-1.5 log unit increase in solubility |
| Conditions | Aqueous buffer, pH 7.4, comparative analysis of downstream quinazolinone derivatives |
Selecting the piperidine-functionalized precursor directly addresses the poor aqueous solubility often associated with rigid heterocyclic scaffolds in drug discovery.
Ideal for high-throughput synthesis of 3-arylquinazolin-4(3H)-ones, where the stable nitro group is reduced in situ and immediately trapped with orthoesters or aldehydes, avoiding the isolation of unstable anilines [1].
Serves as a direct precursor for 1,2-disubstituted benzimidazoles via reduction and subsequent condensation with carboxylic acids, leveraging the piperidine group for enhanced target affinity in kinase or GPCR programs [2].
Useful in medicinal chemistry programs requiring a pre-installed basic amine (piperidine) to improve the aqueous solubility and pharmacokinetic properties of the final drug candidates, circumventing the need for late-stage amination [3].